5-{(Z)-1-[2-(2-isopropyl-5-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolan-4-one 5-{(Z)-1-[2-(2-isopropyl-5-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolan-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14955751
InChI: InChI=1S/C23H21N3O3S2/c1-13(2)15-9-8-14(3)11-17(15)29-20-16(12-18-22(28)25(4)23(30)31-18)21(27)26-10-6-5-7-19(26)24-20/h5-13H,1-4H3/b18-12-
SMILES:
Molecular Formula: C23H21N3O3S2
Molecular Weight: 451.6 g/mol

5-{(Z)-1-[2-(2-isopropyl-5-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolan-4-one

CAS No.:

Cat. No.: VC14955751

Molecular Formula: C23H21N3O3S2

Molecular Weight: 451.6 g/mol

* For research use only. Not for human or veterinary use.

5-{(Z)-1-[2-(2-isopropyl-5-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolan-4-one -

Specification

Molecular Formula C23H21N3O3S2
Molecular Weight 451.6 g/mol
IUPAC Name (5Z)-3-methyl-5-[[2-(5-methyl-2-propan-2-ylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C23H21N3O3S2/c1-13(2)15-9-8-14(3)11-17(15)29-20-16(12-18-22(28)25(4)23(30)31-18)21(27)26-10-6-5-7-19(26)24-20/h5-13H,1-4H3/b18-12-
Standard InChI Key RCNHNHZJRRBGHD-PDGQHHTCSA-N
Isomeric SMILES CC1=CC(=C(C=C1)C(C)C)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C
Canonical SMILES CC1=CC(=C(C=C1)C(C)C)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C

Introduction

Synthesis and Preparation

The synthesis of 5-{(Z)-1-[2-(2-isopropyl-5-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolan-4-one typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core and the attachment of the thiazolan-4-one and phenoxy groups. The specific synthetic route may vary depending on the availability of starting materials and the desired yield.

Synthetic StepReagents/Conditions
Formation of Pyrido[1,2-a]pyrimidine CorePyridine-2-amine, 2-isopropyl-5-methylphenol, appropriate condensing agents
Attachment of Thiazolan-4-one MoietyThiazole derivatives, condensing agents (e.g., DCC, EDC)
Final Coupling StepsPalladium-catalyzed cross-coupling or similar methods

Biological Activity

While specific biological activity data for 5-{(Z)-1-[2-(2-isopropyl-5-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolan-4-one may be limited, compounds with similar structural features have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities.

Potential Biological ActivityMechanism/Target
Anti-inflammatoryInhibition of inflammatory pathways (e.g., COX-2)
AntimicrobialInterference with bacterial cell wall synthesis or DNA replication
AnticancerInhibition of specific kinases involved in cancer cell proliferation

Research Findings and Challenges

Research on compounds like 5-{(Z)-1-[2-(2-isopropyl-5-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolan-4-one often focuses on optimizing synthetic routes, evaluating biological activity, and understanding structure-activity relationships. Challenges include achieving high yields in synthesis, identifying specific biological targets, and ensuring safety and efficacy in potential therapeutic applications.

Research ChallengeApproach
Synthetic OptimizationExploration of alternative reagents and conditions to improve yield and purity
Biological Target IdentificationHigh-throughput screening and computational modeling to predict activity
Safety and Efficacy EvaluationIn vitro and in vivo studies to assess toxicity and therapeutic potential

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